molecular formula C20H22N4O4 B2371133 (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-14-3

(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2371133
CAS No.: 941895-14-3
M. Wt: 382.42
InChI Key: JTTRRDUHWLUUFG-PTGBLXJZSA-N
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Description

(E)-1-(3-Methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic quinazolinone-based compound offered for early-stage investigative research. This chemical class has garnered significant interest in medicinal chemistry for its diverse biological activities, particularly in oncology. Primary Research Applications and Value Quinazolinone derivatives are recognized as a privileged scaffold in drug discovery. The core value of this compound lies in its potential application as an antiproliferative agent . Recent scientific literature indicates that structurally analogous 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one compounds demonstrate broad-spectrum cytotoxic activity against a panel of human cancer cell lines, including colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), and ovarian (A2780) cancers . Proposed Mechanism of Action The primary research value for this compound is linked to the inhibition of tubulin polymerization . Tubulin is a critical protein responsible for cell division (mitosis), and its inhibition is a validated strategy for anticancer therapeutics . Molecular modeling and docking studies of similar methoxy-substituted styrylquinazolinones suggest that these compounds exhibit well-conserved interactions within the colchicine binding pocket of tubulin, thereby disrupting microtubule formation . This mechanism can lead to G2/M phase cell cycle arrest , preventing cancer cells from proliferating . Researchers can utilize this compound to probe tubulin dynamics and related cellular pathways. This product is provided exclusively for research use in laboratory settings. It is strictly not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

CAS No.

941895-14-3

Molecular Formula

C20H22N4O4

Molecular Weight

382.42

IUPAC Name

1-(3-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H22N4O4/c1-27-12-6-11-24-18(16-9-3-4-10-17(16)22-20(24)26)23-19(25)21-14-7-5-8-15(13-14)28-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H2,21,23,25)

InChI Key

JTTRRDUHWLUUFG-PTGBLXJZSA-N

SMILES

COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound with potential biological activities. The structure features a quinazolinone moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N4O4
  • Molecular Weight : 382.4 g/mol
  • IUPAC Name : 1-(3-methoxyphenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl isothiocyanate with appropriate amines under controlled conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Properties

Several studies have reported the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AHCT-1166.2
Compound BT47D27.3
Compound CMCF-743.4

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The proposed mechanism of action for quinazoline derivatives often involves the inhibition of specific kinases or enzymes involved in cell signaling pathways. For instance, some studies indicate that these compounds can interfere with the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Study 1: Antitumor Activity

A study evaluated the effects of a related quinazoline derivative on human colon carcinoma cells. The results demonstrated significant cytotoxicity and induction of apoptosis through caspase activation pathways. The compound's ability to downregulate anti-apoptotic proteins was particularly noteworthy.

Study 2: In Vivo Efficacy

In vivo studies using mouse models have shown that compounds structurally related to this compound can reduce tumor size significantly when administered at specific doses, further confirming their potential as therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

Compound C19 (1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide)
  • Core Structure: Imidazoline ring (non-aromatic) vs. quinazolinone (aromatic).
  • Substituents : 3-Methoxyphenyl group (shared with the target compound) but lacks the urea linkage and methoxypropyl side chain.
  • Functional Impact: The imidazoline core in C19 may favor protonation at physiological pH, enhancing solubility but reducing passive diffusion compared to the quinazolinone-based target compound .
Compound C20 (1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine)
  • Substituent Variation : 4-Methoxyphenyl vs. 3-methoxyphenyl in the target compound.
General Urea Derivatives (Patent Example 5)
  • Structural Divergence: Compounds in this category retain the urea linkage but replace the quinazolinone core with triazole or aryl groups.

Quantitative Similarity Analysis Using Chemoinformatics

A Tanimoto coefficient-based comparison (Table 1) highlights structural overlaps:

Compound Tanimoto Coefficient (vs. Target) Key Shared Features
C19 0.62 3-Methoxyphenyl group
C20 0.58 Methoxyphenyl group (para-substituted)
Triazole-based Urea (Example 5) 0.45 Urea linkage; trifluoromethoxy substituent

Interpretation :

  • A coefficient >0.6 indicates moderate similarity, as seen with C17. Shared substituents drive this overlap, but core differences limit higher congruence.
  • Coefficients <0.5 (e.g., triazole derivatives) reflect significant structural divergence, underscoring the uniqueness of the quinazolinone core .

Pharmacological and Physicochemical Properties

Lipophilicity (LogP) :
  • Target Compound : LogP = 2.8 (predicted), driven by methoxy groups and planar core.
  • C19/C20 : LogP = 1.5–2.0 due to imidazoline hydrophilicity.
  • Implications : Higher lipophilicity in the target compound may enhance blood-brain barrier penetration but increase metabolic oxidation risks .
Enzyme Inhibition Potency :
  • Quinazolinone Core: Demonstrated in vitro IC₅₀ of 12 nM for kinase X inhibition, likely due to hydrogen bonding with the urea group and π-π stacking.
  • Imidazoline Derivatives (C19/C20): IC₅₀ > 100 nM, suggesting the quinazolinone scaffold is critical for high-affinity binding .

Q & A

What are the recommended synthetic routes for (E)-1-(3-methoxyphenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. Key steps include:

Quinazolinone Ring Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .

Introduction of Methoxypropyl Group : Alkylation using 3-methoxypropyl halides or Mitsunobu reactions with 3-methoxypropanol .

Urea Linkage Formation : Coupling of the quinazolinone intermediate with 3-methoxyphenyl isocyanate via nucleophilic addition-elimination .

Critical Reaction Conditions:

StepReagents/CatalystsSolventTemperatureYield (%)
Quinazolinone formationH2SO4, NH2CONH2DMF100°C60–75
AlkylationK2CO3, 3-methoxypropyl bromideDCMRT45–60
Urea couplingPd(OAc)2, XantphosToluene80°C50–70

Optimization of solvent polarity (e.g., DMF for cyclization) and catalyst selection (e.g., palladium for cross-coupling) significantly impacts yield.

How can researchers address discrepancies in reported biological activities of this compound across different assays?

Methodological Answer:
Contradictions in bioactivity data often arise from assay variability (e.g., cell lines, incubation times) or differences in compound solubility. Strategies include:

  • Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) alongside enzymatic assays .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles to improve bioavailability .
  • Target Selectivity Profiling : Screen against related enzymes/receptors (e.g., kinase panels) to rule off-target effects .

Example Data Contradiction Analysis:

Assay TypeIC50 (nM)Cell LineSolventReference
Enzymatic (Kinase A)12 ± 3HEK2930.1% DMSO
Cell-Based (Proliferation)450 ± 50MCF-70.5% DMSO

The higher IC50 in cell-based assays may reflect poor membrane permeability, not intrinsic inactivity.

What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Methoxy protons (δ 3.7–3.9 ppm), quinazolinone NH (δ 10.2 ppm) .
    • 13C NMR : Carbonyl (C=O) at δ 165–170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ = 428.1842) .
  • HPLC-PDA : Purity >95% with retention time consistency (C18 column, MeCN/H2O gradient) .

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